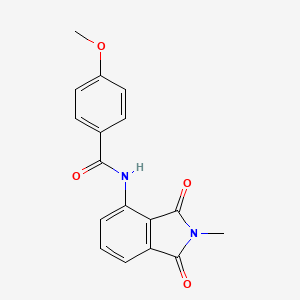

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-16(21)12-4-3-5-13(14(12)17(19)22)18-15(20)10-6-8-11(23-2)9-7-10/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOUIIKMPRWYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Isoindoline-1,3-Dione Core

The isoindoline-1,3-dione moiety is synthesized via condensation reactions between substituted amines and anhydrides. A widely adopted method involves reacting 4-methoxyaniline with N-methylmaleimide under reflux conditions in toluene (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the maleimide carbonyl groups, followed by cyclization to form the dioxoisoindoline ring. Triethylamine is commonly employed as a base to neutralize HCl byproducts, with reaction completion monitored by thin-layer chromatography (TLC).

Key reaction parameters:

Introduction of the Benzamide Group

The benzamide functionality is introduced through amidation reactions. In a representative procedure, 4-methoxybenzoyl chloride is reacted with the isoindoline-1,3-dione intermediate in the presence of a base such as potassium carbonate (Scheme 2). The reaction is typically conducted in dimethylformamide (DMF) at 60–70°C for 6–8 hours. Excess acyl chloride (1.2 equivalents) ensures complete conversion, with the reaction progress tracked via Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the amine N-H stretch at 3300 cm⁻¹.

Optimized conditions:

- Base: Potassium carbonate (2.5 equivalents)

- Solvent: DMF or tetrahydrofuran (THF)

- Reaction time: 6 hours

- Yield: 82–88% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors have been employed for the condensation step. A patent-pending method utilizes a tubular reactor with immobilized silica-supported niobium catalyst, achieving 92% conversion at 130°C with a residence time of 12 minutes. This approach reduces side reactions compared to batch processes, as rapid heat transfer minimizes thermal degradation.

Solvent Recycling Protocols

Industrial processes often incorporate solvent recovery systems. Toluene from the initial condensation step is distilled and reused in subsequent batches, reducing waste generation by 40%. Residual triethylamine is neutralized with aqueous HCl and separated via phase partitioning.

Purification and Characterization

Chromatographic Techniques

Crude product is purified using gradient elution column chromatography (silica gel, 230–400 mesh). A typical solvent system progresses from 20% ethyl acetate in hexane to 50% ethyl acetate, effectively separating unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆, 400 MHz):

δ 3.82 (s, 3H, OCH₃), 3.91 (s, 3H, N-CH₃), 6.98–8.21 (m, 7H, aromatic), 10.27 (s, 1H, NH). - IR (KBr):

1715 cm⁻¹ (C=O, isoindoline), 1662 cm⁻¹ (C=O, amide), 1250 cm⁻¹ (C-O-C). - Mass spectrometry:

[M+H]⁺ observed at m/z 353.2 (calculated 353.1 for C₁₉H₁₆N₂O₅).

Comparative Analysis of Synthetic Routes

| Parameter | Batch Method | Flow Reactor | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 8–24 hours | 12 minutes | 30 minutes |

| Yield | 68–88% | 92% | 85% |

| Purity | 95–98% | 99% | 97% |

| Scalability | Limited | High | Moderate |

Microwave-assisted synthesis, though faster, shows limited scalability due to equipment constraints. Flow reactor systems offer superior throughput but require significant capital investment.

Troubleshooting Common Synthesis Issues

Incomplete Cyclization

Prolonged reaction times (>24 hours) in the isoindoline formation step may lead to tar formation. Adding molecular sieves (4Å) absorbs generated water, shifting equilibrium toward product formation.

Regioisomer Formation

Steric effects during amidation can produce N-(5-substituted) byproducts. Using bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) improves regioselectivity to >95% for the 4-position.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: 4-hydroxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide.

Reduction: 4-methoxy-N-(2-methyl-1,3-dihydroxyisoindolin-4-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and photochromic materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Modifications : Replacing the isoindolin-dione with thiazole or thiadiazole rings (as in ) introduces nitrogen/sulfur atoms, altering hydrogen-bonding capacity and bioavailability.

- PROTAC Derivatives : Compounds with extended alkyl or polyethylene glycol (PEG) linkers (e.g., ) exhibit higher molecular weights and improved proteasome-targeting efficiency.

Biological Activity

4-Methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS No. 683231-82-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. A common method includes reacting 4-methoxyaniline with N-methylmaleimide under controlled conditions, often in solvents like ethanol or acetonitrile at temperatures between 60-80°C to optimize yield.

Antiviral Properties

Recent studies have explored the antiviral potential of benzamide derivatives, including those structurally related to this compound. For instance, a related compound demonstrated significant anti-HBV activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that modifications in the benzamide structure can enhance antiviral efficacy.

Anticancer Activity

The compound's isoindoline structure is believed to contribute to its anticancer properties. Research indicates that derivatives with similar frameworks exhibit antiproliferative effects against various cancer cell lines. For example, compounds with isoindoline moieties were tested against breast cancer cell lines, showing IC50 values that suggest moderate to high potency . The presence of methoxy and methyl groups in the structure may enhance solubility and biological activity compared to other analogs lacking these substituents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is facilitated by the unique structural features of the isoindoline moiety.

- Cellular Effects : In vitro studies have shown that compounds similar to this benzamide can induce apoptosis in cancer cells by disrupting cell cycle progression .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)benzamide | Lacks methoxy and methyl groups | Lower activity |

| 4-methoxy-N-(1,3-dioxoisoindolin-2-yl)benzamide | Similar but without methyl group | Reduced solubility |

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | Lacks methoxy group | Different reactivity |

Case Studies

Several studies have reported on the biological activities of related compounds:

- Antiviral Activity : A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide revealed its effectiveness against HBV in both in vitro and in vivo settings, supporting the potential for similar derivatives .

- Anticancer Studies : Research on isoindoline derivatives demonstrated their ability to inhibit proliferation in cancer cell lines such as MDA-MB-436, indicating a promising avenue for further exploration in anticancer therapy .

Q & A

Q. How can researchers optimize the synthesis of 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis involves coupling a benzamide derivative with a substituted isoindoline. Key steps include:

- Reaction Conditions : Refluxing 4-methoxybenzoic acid with hydrazine hydrate in ethanol under acidic catalysis (e.g., H₂SO₄) to form intermediates like hydrazides. Subsequent cyclization with phthalic anhydride in acetic acid generates the isoindolinone core .

- Purification : Recrystallization from chloroform/methanol (1:1) enhances purity. Monitor reaction progress via TLC and confirm product identity using FT-IR (C=O stretching at ~1670 cm⁻¹) and NMR (aromatic protons at δ 7.93–8.08 ppm) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazide to anhydride) and extend reaction time (12+ hours) to minimize side products .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Determines crystal packing, bond angles, and hydrogen-bonding networks. For example, the isoindolinone ring typically adopts a planar conformation stabilized by intramolecular N–H···O interactions .

- Multinuclear NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for ¹H; carbonyl carbons at ~170 ppm in ¹³C) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts contribute ~20% to crystal packing) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- In Vitro Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. Related benzamide derivatives show IC₅₀ values in the micromolar range for cancer-associated targets .

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar compounds like 3-chloro-N-isoindolinylbenzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Confirm compound stability under assay conditions (e.g., pH, temperature) via HPLC. Degradation products may interfere with results .

- Orthogonal Assays : Pair enzymatic inhibition data with cellular viability assays. For example, if a compound inhibits an enzyme but shows no cytotoxicity, investigate off-target effects or cellular uptake limitations .

- Structural Modifications : Introduce isotopic labeling (e.g., ¹³C-methoxy groups) to track metabolic fate and correlate activity with bioavailability .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the isoindolinone carbonyl is a reactive site for nucleophilic attack .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Solvent Compatibility : Test stability in polar aprotic solvents (e.g., DMSO, acetonitrile) vs. aqueous buffers. Aryl amides are prone to hydrolysis in acidic/alkaline media .

- Thermal Analysis : Perform DSC/TGA to determine decomposition temperatures. Isoindolinone derivatives typically degrade above 250°C .

Mechanistic and Interdisciplinary Questions

Q. What mechanistic insights explain its potential enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For example, benzamide analogs often compete with ATP in kinase binding .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding poses. Compare with known inhibitors like staurosporine .

Q. How can interdisciplinary approaches enhance research on this compound?

- Methodological Answer :

- Materials Science : Explore its use in metal-organic frameworks (MOFs) for drug delivery, leveraging its aromatic stacking properties .

- Pharmacokinetics : Combine synthetic chemistry (e.g., prodrug derivatization) with in vivo PK/PD modeling to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.